Cas no 1566424-66-5 (N-(pent-4-yn-1-yl)-1-azabicyclo2.2.2octan-3-amine)

N-(pent-4-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine is a specialized bicyclic amine derivative featuring a terminal alkyne functional group. Its rigid azabicyclo[2.2.2]octane scaffold provides structural stability, while the pent-4-yn-1-yl side chain offers reactivity for further modifications, such as click chemistry applications. This compound is particularly valuable in medicinal chemistry and drug discovery due to its potential as a versatile intermediate for synthesizing pharmacologically active molecules. The tertiary amine moiety enhances its binding affinity to biological targets, making it useful in the development of CNS-targeting agents. Its well-defined structure and functional group compatibility support precise derivatization for research in neuropharmacology and molecular probe design.
N-(pent-4-yn-1-yl)-1-azabicyclo2.2.2octan-3-amine structure
1566424-66-5 structure
Product Name:N-(pent-4-yn-1-yl)-1-azabicyclo2.2.2octan-3-amine
CAS No:1566424-66-5
MF:C12H20N2
MW:192.300602912903
CID:6372957
PubChem ID:104089394
Update Time:2025-05-28

N-(pent-4-yn-1-yl)-1-azabicyclo2.2.2octan-3-amine Chemical and Physical Properties

Names and Identifiers

    • N-(pent-4-yn-1-yl)-1-azabicyclo2.2.2octan-3-amine
    • N-(pent-4-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine
    • 1566424-66-5
    • EN300-1290913
    • Inchi: 1S/C12H20N2/c1-2-3-4-7-13-12-10-14-8-5-11(12)6-9-14/h1,11-13H,3-10H2
    • InChI Key: OBLYKTCSXLSJRY-UHFFFAOYSA-N
    • SMILES: N12CCC(CC1)C(C2)NCCCC#C

Computed Properties

  • Exact Mass: 192.162648646g/mol
  • Monoisotopic Mass: 192.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 15.3Ų

N-(pent-4-yn-1-yl)-1-azabicyclo2.2.2octan-3-amine Pricemore >>

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Additional information on N-(pent-4-yn-1-yl)-1-azabicyclo2.2.2octan-3-amine

Comprehensive Overview of N-(pent-4-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine (CAS No. 1566424-66-5)

The compound N-(pent-4-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine (CAS No. 1566424-66-5) is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its azabicyclo[2.2.2]octane core is a privileged scaffold known for its conformational rigidity and ability to interact with biological targets, making it a valuable building block in the design of novel therapeutics. The presence of a pent-4-yn-1-yl side chain further enhances its potential for functionalization, enabling researchers to explore diverse chemical modifications for tailored applications.

In recent years, the demand for N-(pent-4-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine has surged due to its relevance in central nervous system (CNS) drug development. The azabicyclo[2.2.2]octane moiety is frequently employed in the synthesis of ligands targeting neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs) and serotonin receptors. This aligns with the growing focus on neurological disorders and mental health therapeutics, topics that dominate current scientific and public discourse. Researchers are particularly intrigued by the compound's potential to modulate receptor activity, which could lead to breakthroughs in treating conditions like depression, anxiety, and cognitive impairments.

The synthetic versatility of CAS No. 1566424-66-5 is another key factor driving its popularity. The pent-4-yn-1-yl group provides a handle for click chemistry reactions, a technique widely used in bioconjugation and probe design. This property makes the compound invaluable for chemical biology studies, where precise labeling and tracking of biomolecules are essential. As the scientific community increasingly adopts high-throughput screening and fragment-based drug design, the demand for modular compounds like N-(pent-4-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine continues to rise.

From a pharmacokinetic perspective, the azabicyclo[2.2.2]octane scaffold contributes to improved metabolic stability and membrane permeability, addressing common challenges in drug development. These attributes are critical for blood-brain barrier (BBB) penetration, a hot topic in CNS drug discovery. The compound's balanced lipophilicity and hydrogen-bonding capacity make it a promising candidate for optimizing drug-like properties, a recurring theme in medicinal chemistry discussions.

In the context of sustainable chemistry, researchers are exploring greener synthetic routes to CAS No. 1566424-66-5, reflecting the broader shift toward environmentally friendly practices. The compound's potential applications in catalysis and material science further expand its utility beyond pharmaceuticals, aligning with interdisciplinary trends in modern research.

As the scientific community continues to investigate N-(pent-4-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine, its role in advancing precision medicine and targeted therapies becomes increasingly evident. With its unique structural features and broad applicability, this compound exemplifies the convergence of chemical innovation and biological relevance, making it a subject of enduring interest in both academic and industrial settings.

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